Benzo[b]thiophene-7-carbonitrile
Overview
Description
Benzo[b]thiophene-7-carbonitrile is an organic compound with the molecular formula C9H5NS . It has a molecular weight of 160.22 . It is a specialty product used in proteomics research applications .
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H6NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
.
Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antiarrhythmic and Antianxiety Activities
Benzo[b]thiophene-7-carbonitrile derivatives have shown promise in pharmacology, particularly in terms of antiarrhythmic, serotonin antagonist, and antianxiety activities. A study involving a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile demonstrated significant pharmacological activities in these areas (Amr et al., 2010).
Antibacterial Applications
Compounds containing this compound have been synthesized and characterized for their antibacterial activities. In a study, thiophene-3-carbonitrile containing Schiff bases were synthesized and exhibited potent antibacterial properties, surpassing the standard drug chloramphenicol in some cases (Khan et al., 2013).
Photophysical Properties
Benzo[b]thiophene derivatives have been synthesized for their photophysical properties. One study focused on fluorescent derivatives of benzo[b]thiophene, revealing that the electronic distribution and intramolecular charge transfer interactions significantly influence the excited-state relaxation pathway of these compounds (Venanzi et al., 2005).
Histone Deacetylase Inhibitors
In the field of cancer research, this compound derivatives have been identified as potential histone deacetylase (HDAC) inhibitors. These compounds, featuring cyclic linkers, have shown promising activity against human HDAC1 and HDAC6, inducing cell cycle arrest and apoptosis in cancer cells (Gediya et al., 2021).
Synthesis and Drug Development
This compound is a key component in the synthesis of various pharmacologically active molecules. Its derivatives have been employed in creating molecules with antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Additionally, some benzo[b]thiophene derivatives are used in organic photoelectric materials and organic semiconductors (Duc, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives, which benzo[b]thiophene-7-carbonitrile is a part of, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their effects . For instance, some thiophene-based drugs like suprofen and articaine interact with their targets to exert anti-inflammatory effects and act as a voltage-gated sodium channel blocker respectively .
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
Properties
IUPAC Name |
1-benzothiophene-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNFPCFRKOZEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590189 | |
Record name | 1-Benzothiophene-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22780-71-8 | |
Record name | 1-Benzothiophene-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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